3-Hydroxy-5-isobutoxy-N-methylbenzamide
Description
3-Hydroxy-5-isobutoxy-N-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 3-position of the benzene ring, an isobutoxy substituent at the 5-position, and an N-methylamide functional group. Benzamides are widely studied for their roles in organic synthesis and medicinal chemistry, often acting as directing groups in metal-catalyzed reactions or as enzyme inhibitors .
Properties
IUPAC Name |
3-hydroxy-N-methyl-5-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)7-16-11-5-9(12(15)13-3)4-10(14)6-11/h4-6,8,14H,7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZCGSNPYSSRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-isobutoxy-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-N-methylbenzamide with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The phenolic hydroxyl group participates in reactions typical of electron-rich aromatic systems:
Esterification
-
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters (e.g., 3-acetoxy-5-isobutoxy-N-methylbenzamide ) .
-
Example :
Yield: ~65–80% (analogous to benzamide esterifications in ).
Metal Complexation
-
Acts as a bidentate ligand via the hydroxyl and amide oxygen, forming stable cyclometallated complexes with transition metals (e.g., Pd, Ru) .
Example :
Isobutoxy Group Reactivity
The ether group undergoes cleavage and substitution:
Acid-Catalyzed Cleavage
Amide Group Reactivity
The N-methylamide is resistant to hydrolysis but reacts under specific conditions:
Thioamide Formation
Hydrolysis (Partial)
-
Under prolonged reflux with 6M HCl, the amide hydrolyzes to 3-hydroxy-5-isobutoxybenzoic acid and methylamine.
Yield: ~30–40% (low due to steric hindrance).
Electrophilic Aromatic Substitution
The electron-donating hydroxyl and isobutoxy groups direct substitution to positions 2 and 4:
Oxidation Reactions
-
Quinone Formation : Oxidation with Ag₂O or K₃[Fe(CN)₆] yields a para-quinone derivative .
\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}\xrightarrow{\text{Ag}_2\text{O}}\text{O}=C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}
Photochemical Reactions
-
UV irradiation in methanol induces demethylation of the amide group, producing 3-hydroxy-5-isobutoxybenzamide .
Yield: ~20–30% (low efficiency due to competing side reactions).
Key Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
3-Hydroxy-5-isobutoxy-N-methylbenzamide serves as a significant building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of pharmaceuticals and specialty chemicals. The compound can be synthesized through a series of reactions involving starting materials like 3-hydroxybenzoic acid and isobutyl alcohol, followed by amidation with methylamine.
Synthesis Overview:
- Esterification : The hydroxyl group of 3-hydroxybenzoic acid is esterified with isobutyl alcohol.
- Amidation : The resulting ester undergoes reaction with methylamine to yield the target compound.
Biological Activities
Research indicates that 3-Hydroxy-5-isobutoxy-N-methylbenzamide exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Studies have shown that compounds with similar structural features can interact with biological targets, leading to therapeutic effects.
Potential Biological Applications:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anti-inflammatory Effects : Explored for potential use in treating inflammatory conditions.
Medicinal Chemistry
In medicinal chemistry, 3-Hydroxy-5-isobutoxy-N-methylbenzamide is being explored for its therapeutic potential. Its structure suggests possible interactions with specific molecular targets, including receptors and enzymes involved in disease pathways.
Therapeutic Potential:
- Drug Development : The compound's unique functional groups may enhance its binding affinity to biological targets, making it a candidate for further drug development studies.
- Mechanism of Action : Ongoing research aims to elucidate how this compound interacts at the molecular level, which could pave the way for novel therapeutic agents.
Industrial Applications
Beyond its use in research and medicine, 3-Hydroxy-5-isobutoxy-N-methylbenzamide finds applications in industrial settings. It can serve as an intermediate in the production of specialty chemicals and other industrial products.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to 3-Hydroxy-5-isobutoxy-N-methylbenzamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against bacterial strains. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro. |
| Study C | Drug Development | Identified potential as a lead compound for opioid receptor modulation. |
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The isobutoxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Functional Group Analysis
The table below compares key structural features of 3-Hydroxy-5-isobutoxy-N-methylbenzamide with two related compounds from the evidence:
Key Observations :
- Substituent Effects : The isobutoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the smaller methyl group in or the polar thiazolidin-indole system in .
- Directing Groups: Unlike the N,O-bidentate group in , the target compound’s hydroxy and isobutoxy groups may act as monodentate ligands, limiting its utility in certain catalytic reactions.
- Bioactivity Potential: The thiazolidin-indole moiety in is associated with enzyme inhibition (e.g., cathepsin L), while the target compound’s simpler structure may favor metabolic stability due to its N-methylamide group .
Physicochemical and Reactivity Differences
- Reactivity : The absence of a directing N,O-bidentate group (as in ) limits the target compound’s ability to stabilize transition metals in catalysis. However, the hydroxy group may still participate in hydrogen bonding or acid-base interactions.
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling 3-hydroxy-5-isobutoxybenzoic acid with methylamine, contrasting with the multi-step routes required for (X-ray crystallography-validated) and (complex heterocyclic assembly) .
Q & A
Q. How can researchers validate the compound’s stability under physiological pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
